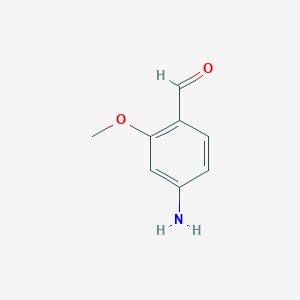

4-Amino-2-methoxybenzaldehyde

描述

Relevance as a Multifunctional Aromatic Compound in Research

The "multifunctional" nature of 4-Amino-2-methoxybenzaldehyde stems from the presence of three distinct functional groups: an amino group, a methoxy (B1213986) group, and an aldehyde group. This unique combination allows it to participate in a wide array of chemical reactions, making it a versatile building block in organic synthesis. The amino group can act as a nucleophile or a base, the aldehyde group is an electrophile, and the methoxy group can influence the electronic properties of the aromatic ring. This multifunctionality makes it a valuable starting material for the synthesis of diverse and complex molecular architectures.

Overview of Key Academic Research Domains for this compound

Research involving this compound and its derivatives spans several key domains:

Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds, including heterocyclic compounds and Schiff bases. imist.marasayanjournal.co.in

Medicinal Chemistry: This compound and its derivatives are explored for their potential biological activities. For instance, related structures have been investigated for their roles as inhibitors of enzymes like 12-lipoxygenase. nih.gov

Materials Science: Aromatic aldehydes are used in the creation of novel materials. While specific applications for this compound in this area are still emerging, the general class of compounds is used in the development of polymers and other functional materials.

Structure

3D Structure

属性

IUPAC Name |

4-amino-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCDSHMWJNXPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599689 | |

| Record name | 4-Amino-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-65-2 | |

| Record name | 4-Amino-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 4 Amino 2 Methoxybenzaldehyde

De Novo Synthesis Pathways and Reaction Mechanisms

De novo synthesis provides a direct approach to constructing the 4-Amino-2-methoxybenzaldehyde molecule. These methods build the core structure and introduce the functional groups in a sequential manner.

Directed ortho-Metalation and Formylation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a reactive aryllithium species. wikipedia.org This intermediate can then be quenched with an appropriate electrophile to introduce the desired functional group.

In the context of synthesizing this compound, a plausible precursor would be a protected m-anisidine (B1676023) derivative, such as N-pivaloyl-m-anisidine. The pivalamido group, being a stronger directing group than the methoxy (B1213986) group, would direct the lithiation to the C2 position. researchgate.net Subsequent formylation with a suitable reagent like N,N-dimethylformamide (DMF) would introduce the aldehyde group at the desired position. unito.it The final step would involve the deprotection of the amino group to yield the target compound.

Key Features of Directed ortho-Metalation:

| Feature | Description |

|---|---|

| Regioselectivity | High, directed by the DMG to the ortho position. wikipedia.org |

| Reaction Conditions | Typically requires strong bases (e.g., n-BuLi, s-BuLi) and low temperatures. harvard.edu |

| Directing Groups | Amides, carbamates, methoxy, and tertiary amines are common DMGs. wikipedia.orgharvard.edu |

| Formylating Agents | N,N-dimethylformamide (DMF) is a common electrophile for introducing the aldehyde group. unito.it |

Nitration and Subsequent Reduction of Aromatic Aldehyde Precursors

A common and well-established method for introducing an amino group onto an aromatic ring is through the nitration of a suitable precursor followed by the reduction of the resulting nitro group. libretexts.org For the synthesis of this compound, the starting material would be 2-methoxybenzaldehyde (B41997).

The nitration of 2-methoxybenzaldehyde is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control the regioselectivity. The electron-donating methoxy group directs the incoming nitro group primarily to the para position (C4), yielding 2-methoxy-4-nitrobenzaldehyde (B151014). nih.gov While some ortho-nitration may occur, the para-product is generally the major isomer. askfilo.com

Following the nitration, the nitro group of 2-methoxy-4-nitrobenzaldehyde is reduced to an amino group. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using H2 gas with a palladium catalyst) or by using chemical reducing agents like sodium dithionite (B78146) or nickel(II) acetate (B1210297) with sodium borohydride (B1222165). orientjchem.org

Typical Reaction Sequence:

Nitration: 2-Methoxybenzaldehyde is treated with a nitrating mixture (HNO₃/H₂SO₄) at 0–5 °C to yield 2-methoxy-4-nitrobenzaldehyde.

Reduction: The resulting 2-methoxy-4-nitrobenzaldehyde is then reduced to this compound using a suitable reducing agent. orientjchem.org

Functional Group Interconversion on Substituted Benzaldehydes

Functional group interconversion (FGI) is a strategic approach that involves modifying the existing functional groups on a substituted benzaldehyde (B42025) to arrive at the desired product. vanderbilt.eduimperial.ac.uk This can be an efficient strategy if a closely related, more accessible starting material is available.

For instance, one could envision a synthesis starting from a precursor like 4-hydroxy-2-methoxybenzaldehyde. The hydroxyl group could potentially be converted to an amino group through a multi-step sequence, although direct amination of phenols can be challenging. A more viable FGI approach might start from a different halogenated or otherwise functionalized 2-methoxybenzaldehyde derivative.

Chemoselective Approaches for Functional Group Introduction

Chemoselectivity is a critical consideration in multi-functional molecules like this compound, ensuring that reactions target a specific functional group while leaving others intact.

Selective Aldehyde Group Installation

Introducing an aldehyde group onto a pre-existing substituted aniline (B41778) can be a direct route to the target molecule. The Vilsmeier-Haack reaction is a classic method for formylating activated aromatic rings. rsc.org Starting with 3-methoxyaniline, direct formylation could potentially yield this compound. However, direct formylation of some aniline derivatives can lead to poor selectivity.

Protecting the amine functionality before formylation can improve selectivity. For example, the amine can be converted to a formamide (B127407), which can then direct ortho-formylation. rsc.org Subsequent hydrolysis of the formamide would then reveal the desired amino group.

Controlled Amination and Methoxylation Techniques

Modern cross-coupling reactions offer powerful tools for the controlled introduction of amino and methoxy groups. For example, a di-halogenated benzaldehyde could serve as a scaffold for the sequential introduction of the methoxy and amino groups.

A potential route could involve starting with a precursor like 2-bromo-4-chlorobenzaldehyde. A nucleophilic aromatic substitution or a palladium-catalyzed Buchwald-Hartwig amination could be used to introduce the amino group at the 4-position. Subsequently, a nucleophilic substitution or a copper-catalyzed reaction could be employed to introduce the methoxy group at the 2-position. The success of such a strategy would depend heavily on the relative reactivity of the two halogen atoms and the ability to control the reaction conditions to achieve the desired selectivity.

Catalytic Systems in this compound Synthesis

The synthesis of this compound, a valuable intermediate in various chemical industries, relies on efficient and selective catalytic systems. Research has explored a range of catalysts, from traditional acid and metal-based systems to advanced biocatalysts and nanostructured materials, to optimize reaction pathways. These catalysts are crucial in facilitating key transformations such as formylation, oxidation, and amination, which are central to the production of this compound.

Acid and Base Catalysis: Simple acid catalysts are frequently employed in condensation reactions that can lead to precursors of this compound. For instance, the synthesis of structurally similar compounds like 4-Dimethylamino-2-methoxybenzaldehyde can be achieved through condensation reactions catalyzed by glacial acetic acid or hydrochloric acid . These catalysts promote electrophilic substitution and facilitate the formation of the aldehyde group on the aromatic ring under elevated temperatures . Similarly, base catalysts such as MgO/fly ash have been utilized in Claisen-Schmidt condensation reactions to produce chalcones from related methoxybenzaldehydes, demonstrating the utility of base-catalyzed C-C bond formation researchgate.net.

Transition Metal Catalysis: Transition metal complexes are highly effective in various synthetic steps, particularly in oxidation and coupling reactions.

Oxidation Catalysts: Cobalt and copper catalysts have proven to be among the most effective for the oxidation of lignin (B12514952) derivatives to produce vanillin (B372448), a closely related benzaldehyde acs.org. Heterometallic complexes, such as those containing Cu(II), have also been studied for the catalytic oxidation of hydrocarbons, operating under mild conditions with hydrogen peroxide as the oxidant chemrxiv.org. For a greener approach, nano-catalysts like zinc ferrite (B1171679) (ZnFe₂O₄) have been used for the selective photocatalytic oxidation of vanillyl alcohol to vanillin, achieving high conversion and selectivity under visible light mdpi.com.

Hydrogen Borrowing Catalysis: Advanced catalytic strategies such as 'hydrogen borrowing' or 'catalytic borrowing' represent an efficient and atom-economical method for amine alkylation rsc.org. This process, often catalyzed by iridium or iron complexes, involves the temporary dehydrogenation of an alcohol to an aldehyde, which then reacts with an amine to form an imine. The metal hydride species, generated in the initial step, subsequently reduces the imine to the final amine product rsc.org. This methodology could provide a direct and sustainable route to N-substituted derivatives from this compound.

Immobilized and Bio-Catalytic Systems: To enhance catalyst reusability and simplify product purification, immobilized catalysts are gaining prominence.

Immobilized Organocatalysts: 4-amino-TEMPO, a derivative of the well-known oxidation catalyst TEMPO, can be immobilized on a polymer monolith. This system has demonstrated high reactivity and selectivity in the continuous flow oxidation of various alcohols, including those with methoxy groups, and can be recycled multiple times without significant loss of activity nih.gov.

Enzymatic Catalysis: Biocatalysis offers a highly selective and environmentally benign alternative. Enzymes like lipoxygenase (LOX), extracted from soybeans, have been found to catalyze the oxidative cleavage of isoeugenol (B1672232) to produce vanillin researchgate.net. The yield of such enzymatic reactions can be significantly enhanced by additives like chelators researchgate.net.

The following table summarizes various catalytic systems applicable to the synthesis of this compound and related compounds.

| Catalyst Type | Specific Example | Reaction Type | Key Findings |

| Acid Catalyst | Hydrochloric Acid | Condensation | Promotes electrophilic substitution to form the aldehyde . |

| Transition Metal | Cobalt/Copper Salts | Oxidation | Effective for the oxidation of lignosulfonates to vanillin acs.org. |

| Nano-Catalyst | nano-ZnFe₂O₄ | Photocatalytic Oxidation | High selectivity (99%) and conversion (>98%) for vanillin synthesis mdpi.com. |

| Immobilized Catalyst | 4-amino-TEMPO Polymer | Flow Oxidation | High reactivity and reusability for alcohol oxidation nih.gov. |

| Enzyme | Lipoxygenase (LOX) | Bioconversion | Catalyzes oxidative cleavage of isoeugenol to vanillin researchgate.net. |

| Hydrogen Borrowing | [Cp*IrCl₂]₂ | Reductive Amination | Enables efficient amine synthesis from alcohols with low catalyst loading rsc.org. |

Comparative Analysis of Synthetic Route Efficiency and Selectivity

The synthesis of this compound can be approached through several strategic routes, each with distinct advantages concerning efficiency, selectivity, and environmental impact. A comparative analysis of these methodologies is essential for selecting the most appropriate pathway for either laboratory-scale synthesis or industrial production. The primary routes generally involve either the direct formylation of a substituted aniline, the oxidation of a corresponding benzyl (B1604629) alcohol or methyl group, or the modification of a pre-existing benzaldehyde.

Conventional vs. Green Synthetic Methodologies: Recent studies have focused on comparing traditional synthetic methods with greener alternatives such as microwave (MW) irradiation, ultrasound (US) irradiation, and mechanochemistry. For the synthesis of O-alkylated benzaldehyde precursors, these modern techniques often lead to significantly higher yields in shorter reaction times compared to conventional heating. For example, the synthesis of 4-(2-(diethylamino)ethoxy)-3-methoxybenzaldehyde, a related structure, showed a 75% yield with ultrasound assistance, compared to much lower yields with other methods mdpi.com.

The table below provides a comparative overview of different energy sources for the synthesis of a substituted methoxybenzaldehyde, highlighting the efficiency of modern techniques mdpi.com.

| Method | Energy Source | Yield (%) |

| A | Microwave (MW) | 65 |

| B | Ultrasound (US) | 75 |

| C | Mechanochemistry | 67 |

| D | Deep Eutectic Solvent (DES) | 36 |

| E | Conventional Heating | 29 |

Analysis of Specific Synthetic Routes:

Oxidation of Precursors: An alternative route involves the oxidation of a precursor molecule, such as 4-amino-2-methoxybenzyl alcohol or 4-amino-2-methoxytoluene. This approach can offer very high selectivity for the aldehyde product, avoiding the formation of isomeric byproducts.

Catalytic Oxidation: The use of selective oxidation catalysts is key to the success of this route. As noted previously, systems like nano-ZnFe₂O₄ can achieve near-quantitative conversion and selectivity mdpi.com. Similarly, immobilized TEMPO-based catalysts allow for efficient oxidation under continuous flow conditions, which is highly desirable for industrial applications due to ease of separation and catalyst recycling nih.gov. The main efficiency consideration for this route is the availability and synthesis of the alcohol or toluene (B28343) precursor.

The following table provides a comparative summary of different synthetic routes to benzaldehydes, based on findings for this compound and related structures.

| Synthetic Route | Starting Material (Example) | Key Reagents/Catalysts | Typical Efficiency | Selectivity Issues |

| Formylation | 3-Methoxyaniline derivative | POCl₃, DMF (Vilsmeier-Haack) | Moderate to Good | Potential for isomeric byproducts (regioselectivity). |

| Catalytic Oxidation | 4-Amino-2-methoxybenzyl alcohol | nano-ZnFe₂O₄, H₂O₂ mdpi.com | Excellent (>98%) | Highly selective for the aldehyde; avoids over-oxidation. |

| Stepwise Reductive Amination | 2-Hydroxy-3-methoxybenzaldehyde | 4-Aminobenzenesulfonamide, NaBH₄ nih.gov | Excellent (95%) | High selectivity; avoids issues of direct amination. |

| Ultrasound-Assisted Synthesis | 4-Hydroxy-3-methoxybenzaldehyde | N,N-diethyl-2-chloroethan-1-amine hydrochloride mdpi.com | Good (75%) | High for the specific substitution reaction. |

Elucidation of Chemical Reactivity and Derivatization Pathways of 4 Amino 2 Methoxybenzaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group is a primary site for chemical reactions, participating in nucleophilic additions, oxidations, reductions, and condensations.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. pressbooks.pub This initial addition leads to a tetrahedral intermediate which can then be protonated to form an alcohol or undergo elimination of water to form a double bond with the nucleophile. pressbooks.pub

Common nucleophilic addition reactions include:

Cyanohydrin Formation: Reaction with cyanide ion (e.g., from HCN or KCN) yields a cyanohydrin.

Acetal Formation: In the presence of an acid catalyst, alcohols add to the aldehyde to form hemiacetals and subsequently acetals, which can serve as protecting groups for the aldehyde functionality.

Organometallic Reagents: Grignard reagents and organolithium compounds add to the aldehyde to produce secondary alcohols after an acidic workup.

The reactivity of the aldehyde can be influenced by the electronic effects of the other substituents on the ring. The electron-donating methoxy (B1213986) and amino groups increase the electron density on the carbonyl carbon, potentially making it slightly less reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025). pressbooks.pub

Oxidation and Reduction Potentials

Oxidation: The aldehyde group of 4-Amino-2-methoxybenzaldehyde can be readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), chromium trioxide (CrO3), and silver oxide (Ag2O). For instance, oxidation with a suitable agent would yield 4-Amino-2-methoxybenzoic acid. The reaction conditions need to be carefully controlled to avoid undesired side reactions on the amino group or the aromatic ring.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 4-Amino-2-methoxybenzyl alcohol. This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). smolecule.com Catalytic hydrogenation can also be employed for this reduction. Studies on related compounds like 4-methoxybenzaldehyde (B44291) have shown effective reduction using polymethylhydrosiloxane (B1170920) (PMHS) with a potassium carbonate catalyst. researchgate.net

Condensation Reactions and Iminization

Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. libretexts.org The reaction of this compound with a primary amine would proceed through a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.orgmdpi.com The rate of this reaction is often pH-dependent. libretexts.org

A notable example is the Claisen-Schmidt condensation, where an aldehyde reacts with a ketone or another aldehyde in the presence of a base or acid catalyst to form an α,β-unsaturated carbonyl compound. researchgate.netmagritek.com For example, this compound can react with a ketone like acetone (B3395972) to form a chalcone-like structure. These reactions are valuable for creating larger, more complex molecules. researchgate.net The formation of Schiff bases from substituted benzaldehydes and various amines has been extensively studied, and these compounds are known to have applications in coordination chemistry and material science. mdpi.comnih.gov

Reactivity of the Amino Functional Group

The primary amino group is a key site for derivatization, allowing for the introduction of a wide variety of functionalities.

Amine Alkylation and Acylation Reactions

Alkylation: The amino group can be alkylated using alkyl halides. This reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide. nih.gov This can lead to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Friedel-Crafts alkylation principles can be applied to understand the reactivity. rsc.org

Acylation: Acylation of the amino group is a common transformation, typically carried out using acyl chlorides or anhydrides. This reaction forms an amide linkage. For example, reaction with acetyl chloride would yield N-(4-formyl-3-methoxyphenyl)acetamide. This reaction is often used to protect the amino group or to introduce new functional moieties. The synthesis of various amide derivatives from related amino-benzothiazoles has been reported. nih.gov

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid at low temperatures. ethz.chresearchgate.net The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, known as Sandmeyer and related reactions.

These transformations include:

Replacement by a Halogen: Reaction with cuprous chloride (CuCl), cuprous bromide (CuBr), or potassium iodide (KI) can introduce chlorine, bromine, or iodine, respectively, onto the aromatic ring in place of the diazonium group.

Replacement by a Cyano Group: Treatment with cuprous cyanide (CuCN) yields a nitrile.

Replacement by a Hydroxyl Group: Heating the diazonium salt solution leads to the formation of a phenol (B47542).

Azo Coupling: Diazonium salts can react with activated aromatic compounds, such as phenols or anilines, to form azo compounds, which are often highly colored and used as dyes. researchgate.net For example, coupling with a phenol would result in an azo dye containing the 2-methoxybenzaldehyde (B41997) moiety.

The diazotization of similar compounds like p-aminobenzaldehyde has been documented in the synthesis of azo dyes. researchgate.net

Interactive Data Tables

Table 1: Reactivity of the Aldehyde Moiety

| Reaction Type | Reagents | Product Type |

| Nucleophilic Addition | KCN/HCN | Cyanohydrin |

| Oxidation | KMnO4, CrO3 | Carboxylic Acid |

| Reduction | NaBH4, LiAlH4 | Primary Alcohol |

| Condensation (Iminization) | Primary Amine (R-NH2) | Imine (Schiff Base) |

| Claisen-Schmidt Condensation | Ketone (e.g., Acetone) | α,β-Unsaturated Ketone |

Table 2: Reactivity of the Amino Functional Group

| Reaction Type | Reagents | Product Type |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Acylation | Acyl Chloride (R-COCl) | Amide |

| Diazotization | NaNO2, HCl (0-5 °C) | Diazonium Salt |

| Sandmeyer (from Diazonium Salt) | CuCl, CuBr, CuCN | Aryl Halide, Aryl Nitrile |

| Azo Coupling (from Diazonium Salt) | Activated Aromatic (e.g., Phenol) | Azo Compound |

Formation of Schiff Bases and Related Imines

The aldehyde functional group in this compound is a key site for chemical transformations, most notably the formation of imines, commonly known as Schiff bases. This reaction occurs through the condensation of the aldehyde with a primary amine, a process that involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.govmasterorganicchemistry.com The reaction is typically catalyzed by a small amount of acid and proceeds readily, often by refluxing the reactants in an alcoholic solvent such as ethanol (B145695). nih.gov

The general mechanism involves two main stages: the formation of a hemiaminal (or carbinolamine) intermediate, followed by dehydration to yield the final imine product with its characteristic C=N double bond. masterorganicchemistry.com The reaction is reversible, and the pH must be carefully controlled; optimal rates are often observed around a pH of 4-5. libretexts.org A wide variety of primary amines can be utilized in this synthesis, including aliphatic and aromatic amines, as well as amino acids, leading to a diverse library of Schiff base derivatives. rasayanjournal.co.inresearchgate.net For instance, the condensation of 4-methoxybenzaldehyde with amino acids like glycine (B1666218) and tryptophan has been successfully carried out in a 1:1 molar ratio using methanol (B129727) as the reaction medium. researchgate.netresearchgate.net

Coordination Chemistry and Metal Complexation with Schiff Base Derivatives

Schiff bases derived from this compound are highly effective ligands in coordination chemistry due to the presence of the imine nitrogen, which acts as a Lewis base, readily donating its lone pair of electrons to a metal center. scispace.comscirp.org When the primary amine used in the Schiff base synthesis contains an additional donor atom, such as an oxygen from a hydroxyl or carboxyl group, the resulting ligand can act as a bidentate or polydentate chelating agent. rasayanjournal.co.inmdpi.com This chelation leads to the formation of stable metal complexes with various transition metals.

Research has shown that these Schiff base ligands coordinate with metal ions such as Ni(II), Cu(II), Pb(II), and Co(II). rasayanjournal.co.intandfonline.comimist.ma The coordination typically involves the nitrogen atom of the azomethine group (C=N) and an oxygen atom from another functional group on the ligand, such as a deprotonated carboxylate or phenolate (B1203915) group. rasayanjournal.co.inimist.maimist.ma This bidentate coordination forms a stable chelate ring with the metal ion. The geometry of the resulting complex is dependent on the metal ion and the specific ligand structure, with square planar and octahedral geometries being commonly reported. tandfonline.comimist.ma For example, a Ni(II) complex derived from a Schiff base of 4-methoxybenzaldehyde and o-aminobenzoic acid was found to have a square planar structure. imist.maimist.ma

Table 1: Examples of Metal Complexation with Schiff Base Derivatives This table is representative of complexation with Schiff bases derived from substituted benzaldehydes.

| Metal Ion | Ligand Derived From | Coordination Sites | Probable Geometry | Reference |

| Ni(II) | 4-methoxybenzaldehyde + o-aminobenzoic acid | Azomethine N, Carboxylate O | Square Planar | imist.maimist.ma |

| Pb(II) | 4-methoxybenzaldehyde + various amino acids | Azomethine N, Carboxylate O | Not specified | rasayanjournal.co.inresearchgate.net |

| Cu(II) | 4-methoxybenzaldehyde + 1,2-bis(p-aminophenoxy)ethane | Not specified | Octahedral | tandfonline.com |

| Co(III) | 4-methoxybenzaldehyde + 1,2-bis(p-aminophenoxy)ethane | Not specified | Octahedral | tandfonline.com |

Transformations Involving the Methoxy Functional Group

Demethylation Reactions and Phenol Formation

The methoxy group (-OCH₃) on the aromatic ring of this compound can be cleaved to form a hydroxyl group (-OH), converting the methoxybenzaldehyde derivative into a hydroxybenzaldehyde (phenol). This O-demethylation is a significant transformation that alters the electronic and biological properties of the molecule.

A common laboratory method for achieving this transformation is through the use of strong Lewis acids. Boron trichloride (B1173362) (BCl₃) is particularly effective for the selective demethylation of aryl methyl ethers. The reaction proceeds by the coordination of the Lewis acidic boron to the methoxy oxygen, followed by the cleavage of the methyl C-O bond. Another approach involves enzymatic catalysis. Certain enzymes, particularly from the cytochrome P450 family, are capable of catalyzing the O-demethylation of methoxy-substituted aromatic compounds. nih.gov For example, cytochrome P450 enzymes like GcoAB have been shown to effectively demethylate vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a structurally related compound, demonstrating the potential for biocatalytic routes to phenol formation. nrel.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The reactivity of the benzene ring in this compound towards substitution reactions is governed by the electronic effects of its three substituents: the amino group (-NH₂), the methoxy group (-OCH₃), and the aldehyde group (-CHO).

For electrophilic aromatic substitution (SEAr), the amino and methoxy groups are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance (+M effect). libretexts.org The aldehyde group is a deactivating, meta-directing group. The combined effect of the strongly activating -NH₂ and -OCH₃ groups dominates, making the ring highly susceptible to attack by electrophiles. The incoming electrophile will be directed to the positions ortho and para to these activating groups. Given the substitution pattern, the C5 position is the most activated and sterically accessible site for electrophilic attack.

Conversely, for nucleophilic aromatic substitution (SNAr), the aromatic ring must be electron-poor. masterorganicchemistry.comlibretexts.org The presence of the strong electron-donating amino and methoxy groups enriches the ring with electron density, thus deactivating it towards attack by nucleophiles. SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group to proceed efficiently. libretexts.org Therefore, this compound is generally unreactive towards nucleophilic aromatic substitution under standard conditions.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Ring Activity | Directing Influence |

| -NH₂ | 4 | +M, -I (Resonance dominates) | Strongly Activating | Ortho, Para |

| -OCH₃ | 2 | +M, -I (Resonance dominates) | Strongly Activating | Ortho, Para |

| -CHO | 1 | -M, -I | Deactivating | Meta |

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the initial components. tcichemicals.com These reactions are prized in medicinal and combinatorial chemistry for their ability to rapidly generate complex molecular scaffolds from simple starting materials.

As an aromatic aldehyde, this compound is a suitable substrate for a variety of well-established MCRs. rug.nl In these reactions, the aldehyde function serves as the electrophilic component that reacts with one or more nucleophiles. For example, in the Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino-carboxamide. Similarly, in the Biginelli reaction, an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) react to produce dihydropyrimidinones. tcichemicals.com The participation of this compound in such reactions would introduce its specific substitution pattern into the final complex heterocyclic structure, allowing for the synthesis of diverse compound libraries. beilstein-journals.org

Table 3: Potential Multi-component Reactions for this compound

| Reaction Name | Reactant 1 (Aldehyde) | Other Key Reactants | Typical Product Scaffold | Reference |

| Ugi Reaction | This compound | Amine, Carboxylic Acid, Isocyanide | α-Acylamino-carboxamide | rug.nl |

| Biginelli Reaction | This compound | β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | tcichemicals.com |

| Strecker Synthesis | This compound | Ammonia, Hydrogen Cyanide | α-Amino acid | tcichemicals.com |

| Hantzsch Dihydropyridine Synthesis | This compound | β-Ketoester, Ammonia | 1,4-Dihydropyridine | tcichemicals.com |

Advanced Spectroscopic Characterization and Structural Analysis of 4 Amino 2 Methoxybenzaldehyde and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is particularly effective for identifying polar functional groups. In 4-Amino-2-methoxybenzaldehyde, the key functional groups—amino (NH₂), methoxy (B1213986) (O-CH₃), and aldehyde (CHO)—give rise to characteristic absorption bands.

The FT-IR spectrum of a Schiff base derived from 4-methoxybenzaldehyde (B44291) and o-aminobenzoic acid shows characteristic bands for the C=N and C=O groups. imist.maimist.ma Similarly, Schiff bases derived from 4,4'-methylenedianiline (B154101) with substituted benzaldehydes exhibit strong bands for the azomethine (C=N) group in the region of 1604-1626 cm⁻¹. researchgate.net The presence of a methoxy group typically results in C-O stretching vibrations. For instance, in a Schiff base of 4-hydroxy-3-methoxybenzaldehyde, a C-O stretching band is observed. rsc.org The amino group (N-H) in primary amines typically shows two stretching vibrations between 3200 and 3500 cm⁻¹. nih.gov The aldehyde group is characterized by a strong C=O stretching vibration, which for aromatic aldehydes, generally appears in the 1680–1700 cm⁻¹ region.

For this compound, the expected FT-IR vibrational frequencies are summarized in the table below, based on characteristic group frequencies from related structures.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) | 3400 - 3500 | Medium |

| C-H Aromatic Stretch | Aromatic Ring | 3000 - 3100 | Medium |

| C-H Aliphatic Stretch (in -OCH₃) | Methoxy (-OCH₃) | 2950 - 2970, 2830 - 2850 | Medium |

| C=O Stretch | Aldehyde (-CHO) | 1670 - 1690 | Strong |

| C=C Aromatic Stretch | Aromatic Ring | 1580 - 1600, 1450 - 1500 | Strong |

| N-H Bending (Scissoring) | Amino (-NH₂) | 1590 - 1650 | Variable |

| C-O Asymmetric Stretch | Methoxy (-OCH₃) | 1230 - 1270 | Strong |

| C-O Symmetric Stretch | Methoxy (-OCH₃) | 1020 - 1060 | Strong |

| C-H Out-of-Plane Bending | Aromatic Ring | 810 - 850 | Strong |

Raman Spectroscopy

Raman spectroscopy is complementary to FT-IR, providing strong signals for non-polar functional groups and symmetric vibrations. The aromatic ring and C=C bonds typically produce strong Raman signals. Studies on related molecules like 4-methoxybenzaldehyde have utilized Raman spectroscopy to investigate molecular structures and interactions. acs.org The vibrational spectra of substituted benzoic acids have also been analyzed using FT-Raman spectroscopy. researchgate.net

For this compound, the aromatic ring vibrations are expected to be prominent. The C=O stretch of the aldehyde is also Raman active. The symmetric vibrations of the methoxy group and the C-N stretching of the amino group would also be observable.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Aromatic Stretch | Aromatic Ring | 3050 - 3100 | Strong |

| C=O Stretch | Aldehyde (-CHO) | 1660 - 1680 | Medium |

| C=C Aromatic Ring Stretch | Aromatic Ring | 1580 - 1610 | Strong |

| C-O Stretch | Methoxy (-OCH₃) | 1240 - 1280 | Medium |

| Ring Breathing Mode | Aromatic Ring | ~1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is the most powerful tool for determining the precise structural connectivity of a molecule by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In this compound, the protons on the aromatic ring, the aldehyde, the amino group, and the methoxy group will each have distinct chemical shifts. The electron-donating nature of both the amino (-NH₂) and methoxy (-OCH₃) groups significantly influences the chemical shifts of the aromatic protons, generally shifting them to a higher field (lower ppm) compared to unsubstituted benzaldehyde (B42025).

Based on data from related substituted benzaldehydes rsc.orgrsc.org, the predicted ¹H NMR chemical shifts for this compound are presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-aldehyde | 9.7 - 9.9 | s (singlet) | - |

| H-6 | 7.5 - 7.7 | d (doublet) | ~8.5 |

| H-5 | 6.2 - 6.4 | dd (doublet of doublets) | ~8.5, ~2.0 |

| H-3 | 6.1 - 6.3 | d (doublet) | ~2.0 |

| H-amino | 4.0 - 5.0 (broad) | s (singlet) | - |

| H-methoxy | 3.8 - 3.9 | s (singlet) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. The aldehyde carbonyl carbon is typically observed at a low field (high ppm). The aromatic carbons are influenced by the substituents; carbons directly attached to the electron-donating -NH₂ and -OCH₃ groups will be shielded (shifted to a lower ppm), while the ipso-carbon of the aldehyde group will be deshielded.

Predicted ¹³C NMR chemical shifts for this compound, extrapolated from data for similar compounds rsc.orgrsc.org, are detailed in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-aldehyde | 190 - 192 |

| C-4 | 150 - 153 |

| C-2 | 162 - 165 |

| C-6 | 133 - 135 |

| C-1 | 118 - 120 |

| C-5 | 108 - 110 |

| C-3 | 98 - 100 |

| C-methoxy | 55 - 56 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and establishing the complete molecular structure by revealing through-bond and through-space correlations. core.ac.ukiranchembook.ir

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would show a cross-peak between the H-5 and H-6 protons, confirming their ortho relationship. A weaker, long-range coupling might be observed between H-3 and H-5.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons to which they are attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals. For example, the proton at δ ~7.6 ppm (H-6) would show a correlation to the carbon at δ ~134 ppm (C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals couplings between protons and carbons that are two or three bonds away. It is invaluable for connecting different parts of the molecule. Key expected HMBC correlations for this compound would include:

The aldehyde proton (H-aldehyde) correlating to C-1 and C-6.

The methoxy protons (H-methoxy) correlating to C-2.

The H-6 proton correlating to C-4 and C-2.

The H-3 proton correlating to C-1, C-2, and C-5.

The H-5 proton correlating to C-1 and C-3.

These combined 2D NMR techniques provide a definitive and detailed map of the molecular structure of this compound, confirming the substitution pattern and the connectivity of all atoms. The use of such techniques is standard in the structural elucidation of novel compounds and their derivatives. ceon.rsscience.govrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). up.ac.za For aromatic compounds like this compound, the spectrum is dominated by transitions involving π-orbitals of the benzene (B151609) ring and n-orbitals of the heteroatom-containing substituents (amino and methoxy groups).

The benzene ring itself exhibits intense absorptions (primary bands) around 180-200 nm and a weaker, structured absorption (secondary band) near 260 nm, all associated with its π-system. up.ac.za The presence of substituents significantly modifies these transitions. The amino (-NH₂) group, an auxochrome, and the methoxy (-OCH₃) group both act as electron-donating groups, causing a bathochromic (red) shift in the absorption maxima to longer wavelengths. This is due to the extension of the conjugated system through the interaction of the non-bonding electrons (n) on the nitrogen and oxygen atoms with the π-system of the ring.

In substituted benzaldehydes, two primary types of electronic transitions are typically observed:

π→π Transitions:* These are high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, these transitions involve the entire conjugated system, including the benzene ring, the carbonyl group, and the amino group. Studies on analogous compounds, such as 4-Dimethylamino-2-methoxybenzaldehyde, show absorption maxima for π→π* transitions at approximately 350 nm.

n→π Transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the amino group) to a π* antibonding orbital. These bands often appear as a shoulder on the more intense π→π* band. For Schiff bases derived from similar aldehydes, these transitions are observed at lower energies (longer wavelengths) than the main π→π* band. mdpi.com

The specific positions and intensities of these absorption bands can be influenced by solvent polarity.

Table 1: Typical UV-Vis Electronic Transitions for Substituted Benzaldehydes

| Transition Type | Involved Orbitals | Typical Wavelength (λmax) Range | Relative Intensity |

| π→π | π (bonding) → π (antibonding) | 280 - 400 nm | High |

| n→π | n (non-bonding) → π (antibonding) | 300 - 450 nm | Low to Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and deducing the structural formula of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₉NO₂), the exact molecular weight is 167.18 g/mol .

In the mass spectrum, the parent molecule is expected to produce a distinct molecular ion peak (M⁺) at m/z = 167. Aromatic compounds typically show strong molecular ion peaks due to the stability of the ring structure. libretexts.org The fragmentation of this compound would be governed by the functional groups present: the aldehyde, the aromatic amine, and the methoxy ether.

Key fragmentation pathways include:

Loss of a Hydrogen Radical (M-1): Cleavage of the aldehydic C-H bond is a common fragmentation for aldehydes, resulting in a stable acylium ion at m/z = 166. miamioh.edu

Loss of the Formyl Radical (M-29): Cleavage of the bond between the benzene ring and the carbonyl group can lead to the loss of a CHO radical, producing a peak at m/z = 138. libretexts.org

Loss of a Methyl Radical (M-15): The methoxy group can fragment via the loss of a methyl radical (•CH₃) to yield an ion at m/z = 152.

Loss of a Methoxy Radical (M-31): Cleavage of the C-O bond of the ether can result in the loss of a methoxy radical (•OCH₃), giving a peak at m/z = 136.

Loss of Carbon Monoxide (M-28): Following the initial loss of a hydrogen atom, the resulting acylium ion can lose a molecule of carbon monoxide (CO), leading to a fragment at m/z = 138 (from M-1-28).

The presence of the nitrogen atom dictates that the molecular ion peak will have an odd nominal mass, consistent with the Nitrogen Rule.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge Ratio) | Corresponding Fragment | Proposed Fragmentation Pathway |

| 167 | [C₈H₉NO₂]⁺ | Molecular Ion (M⁺) |

| 166 | [C₈H₈NO₂]⁺ | Loss of Hydrogen radical (•H) from the aldehyde group (M-1) |

| 152 | [C₇H₆NO₂]⁺ | Loss of Methyl radical (•CH₃) from the methoxy group (M-15) |

| 138 | [C₇H₈NO]⁺ | Loss of Formyl radical (•CHO) (M-29) |

| 136 | [C₈H₉N]⁺ | Loss of Methoxy radical (•OCH₃) (M-31) |

X-ray Diffraction (XRD) for Crystalline Structure Determination

For instance, the crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate, a reduced derivative, reveals a non-planar molecular conformation. iucr.org Key bond lengths in such structures are well-defined, with C-O bonds of hydroxyl and methoxy groups typically in the range of 1.37 Å. iucr.org

In the crystalline state, this compound is expected to form an extensive network of intermolecular hydrogen bonds. The primary amine (-NH₂) group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the amino nitrogen can act as hydrogen bond acceptors. These interactions, along with potential C-H···O and π-π stacking interactions between aromatic rings, would play a crucial role in stabilizing the crystal packing. The methoxy group can also participate in weaker C-H···O interactions. The analysis of derivatives often reveals that such hydrogen bonding networks result in layered or more complex three-dimensional structures. iucr.org

Table 3: Illustrative Crystallographic Data for a Related Benzaldehyde Derivative (1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone) scirp.org

| Parameter | Value |

| Chemical Formula | C₁₀H₁₃N₃OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.95 |

| b (Å) | 9.87 |

| c (Å) | 14.12 |

| β (°) | 111.45 |

| Volume (ų) | 2200.5 |

| Z (Molecules per unit cell) | 8 |

This data is provided for illustrative purposes to show typical parameters obtained from an XRD study of a related molecule.

Computational and Theoretical Investigations of 4 Amino 2 Methoxybenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, including Density Functional Theory (DFT) and Ab Initio calculations, provide a detailed picture of the electron distribution and energy levels within 4-Amino-2-methoxybenzaldehyde, which are crucial for determining its chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying molecules of the size and complexity of this compound. DFT methods calculate the electronic structure of a molecule based on its electron density, providing valuable information about its geometry, energy, and properties.

In studies of related substituted benzaldehydes, DFT calculations, often employing the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311++G(d,p), have been used to optimize the molecular geometry and predict vibrational frequencies. For instance, in a study of 2-(Methoxymethyl)-4-nitroaniline, a structurally similar compound, DFT calculations at the B3LYP/6-31G(d,p) level were used to determine a molecular dipole moment of 6.82 Debye. smolecule.com This suggests that this compound would also exhibit a significant dipole moment due to the presence of the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing aldehyde group.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Benzaldehyde (B42025) Analog

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | 1.38 - 1.41 | |

| C-O (methoxy) | ~1.36 | |

| C-N (amino) | ~1.38 | |

| C=O (aldehyde) | ~1.22 | |

| C-H (aldehyde) | ~1.11 | |

| C-C-C (ring) | 118 - 122 | |

| C-O-C | ~118 | |

| O=C-H | ~124 |

Note: The data in this table is representative of substituted benzaldehydes and is intended to provide an approximation for this compound.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very accurate results, though they are often more computationally demanding than DFT.

Ab initio calculations can be used to further refine the understanding of the electronic structure and properties of this compound. For example, these methods can provide a more detailed analysis of electron correlation effects, which are important for accurately describing the interactions between electrons in the molecule. While specific ab initio studies focused solely on this compound are scarce, the principles of these methods are widely applied in the study of organic molecules to corroborate and expand upon findings from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding how a molecule will interact with other species in a chemical reaction.

In a related compound, 2-(Methoxymethyl)-4-nitroaniline, FMO analysis revealed that the HOMO is localized on the methoxymethyl-aniline portion of the molecule, while the LUMO is predominantly on the nitrobenzene (B124822) ring. smolecule.com For this compound, it can be similarly inferred that the HOMO would be largely located on the benzene (B151609) ring and the electron-donating amino and methoxy groups, which are regions of high electron density. The LUMO, conversely, would be expected to be centered on the electron-withdrawing aldehyde group, which is an electron-deficient site. This separation of the HOMO and LUMO facilitates intramolecular charge transfer, a key characteristic influencing the molecule's optical and electronic properties.

HOMO-LUMO Energy Gap Analysis

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For 2-(Methoxymethyl)-4-nitroaniline, the calculated HOMO-LUMO energy gap is 3.12 eV. smolecule.com The presence of the electron-donating methoxymethyl group was found to raise the HOMO energy, while the electron-withdrawing nitro group lowered the LUMO energy, contributing to this specific gap. In the case of this compound, the amino and methoxy groups act as electron-donating groups, which would raise the HOMO energy level. The aldehyde group, being electron-withdrawing, would lower the LUMO energy level. The interplay of these substituents determines the precise energy gap. A smaller gap would indicate higher reactivity and a greater potential for electronic transitions.

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Structurally Similar Molecule

| Molecular Orbital | Energy (eV) |

| HOMO | -6.21 |

| LUMO | -3.09 |

| Energy Gap (ΔE) | 3.12 |

Note: Data is for 2-(Methoxymethyl)-4-nitroaniline and serves as an illustrative example.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green represents neutral potential regions.

For this compound, the MEP surface would be expected to show a region of high negative potential (red) around the oxygen atom of the aldehyde group and potentially near the nitrogen atom of the amino group, indicating these are sites for electrophilic interaction. Conversely, the hydrogen atom of the aldehyde group and the hydrogen atoms of the amino group would likely be in regions of positive potential (blue), making them susceptible to nucleophilic attack. The aromatic ring itself would exhibit a complex potential landscape influenced by the attached functional groups.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can calculate these vibrational frequencies, aiding in the assignment of experimental spectra. Potential Energy Distribution (PED) analysis is then used to provide a detailed description of each vibrational mode by quantifying the contribution of different internal coordinates (such as bond stretching, angle bending, and torsions) to that mode.

For substituted benzaldehydes, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental data. A PED analysis for this compound would allow for the unambiguous assignment of its characteristic vibrational bands. For example, the C=O stretching vibration of the aldehyde group would be expected to appear as a strong band in the IR spectrum, and PED analysis would confirm the high contribution of the C=O stretching coordinate to this mode. Similarly, the N-H stretching vibrations of the amino group and the C-O stretching of the methoxy group would have their characteristic frequencies and PED contributions. This level of analysis is crucial for a complete understanding of the molecule's vibrational dynamics.

Conformational Analysis through Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the structural fluctuations and conformational dynamics of molecules over time. nih.gov This technique models the atomic motions of a system, providing insights into the stability of different conformations and the transitions between them. For this compound, an MD simulation would typically involve placing the molecule in a simulated solvent box and calculating the forces between atoms to model its behavior over a set period, often in the nanosecond range. acs.orgnih.gov

The primary focus of an MD simulation on this compound would be to explore the rotational freedom around the single bonds connecting the amino (-NH2), methoxy (-OCH3), and aldehyde (-CHO) groups to the benzene ring. The simulation would track key dihedral angles to understand the preferred orientations of these substituents relative to the ring and to each other. This analysis helps identify the most stable, low-energy conformations of the molecule.

Key analyses performed after an MD simulation run include calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

RMSF analysis would highlight the flexibility of specific parts of the molecule. For this compound, higher RMSF values would be expected for the hydrogens of the amino group and the methyl group of the methoxy substituent, indicating their higher degree of motion compared to the more rigid aromatic ring atoms.

While specific MD simulation studies exclusively on this compound are not prevalent in the literature, the methodology is well-established for analyzing similar substituted aromatic compounds. acs.org Such simulations are crucial for understanding how the molecule's shape and flexibility influence its interactions and properties.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational chemistry, particularly using Density Functional Theory (DFT), is widely employed to predict spectroscopic parameters, which can then be compared with experimental data for validation. nih.govresearchgate.net These theoretical calculations provide a deep understanding of the electronic structure and its relationship to the spectral properties of a molecule like this compound.

NMR Spectroscopy Prediction

Theoretical NMR chemical shifts can be calculated to aid in the assignment of experimental spectra. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used with DFT functionals like B3LYP, are standard for predicting ¹H and ¹³C NMR spectra. nih.govresearchgate.net The predicted shifts for this compound are heavily influenced by the electronic effects of its substituents. The amino (-NH2) and methoxy (-OCH3) groups are electron-donating, increasing electron density on the aromatic ring (especially at ortho and para positions), which causes upfield shifts (lower ppm values) for the attached carbons and protons. Conversely, the aldehyde (-CHO) group is electron-withdrawing, decreasing electron density and causing downfield shifts (higher ppm values).

A comparison of different NMR prediction software programs shows that while performance can vary, many provide reliable results that are statistically comparable. academie-sciences.fr The expected chemical shifts for this compound can be estimated based on these established principles.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on computational principles; actual experimental values may vary.)

| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C=O | ~190 | Aldehyde H | ~9.7 |

| C1 (C-CHO) | ~120 | - | - |

| C2 (C-OCH3) | ~160 | - | - |

| C3 | ~98 | H3 | ~6.2 |

| C4 (C-NH2) | ~155 | - | - |

| C5 | ~108 | H5 | ~6.3 |

| C6 | ~132 | H6 | ~7.6 |

| O-CH3 | ~55 | Methyl H's | ~3.8 |

UV-Vis Spectroscopy Prediction

Theoretical UV-Vis spectra are typically calculated using Time-Dependent Density Functional Theory (TD-DFT). This method predicts the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov For this compound, the presence of both electron-donating (amino, methoxy) and electron-withdrawing (aldehyde) groups on the conjugated π-system of the benzene ring is expected to result in significant absorption bands in the UV-visible region.

The electronic transitions are often of the π → π* and n → π* type. The strong electron-donating capacity of the amino group, in particular, leads to a charge transfer character in the electronic transitions, which typically lowers the HOMO-LUMO energy gap and shifts the maximum absorption wavelength (λmax) to a longer wavelength (a bathochromic or red shift). nih.gov Studies on similar molecules, like 4-methoxybenzaldehyde (B44291), have successfully used DFT calculations to correlate theoretical electronic transitions with experimental UV-Vis spectra. researchgate.net The analysis of the molecular orbitals involved confirms the charge transfer nature of the excitations, which is fundamental to the molecule's optical properties. researchgate.netresearchgate.net

Theoretical Studies on Nonlinear Optical (NLO) Properties

Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. A common molecular design for high NLO activity involves having strong electron donor and acceptor groups connected by a π-conjugated system. This compound fits this profile perfectly, with the amino group acting as a powerful electron donor and the aldehyde group as an electron acceptor, linked by the benzene ring.

The primary NLO property of interest for such molecules is the first hyperpolarizability (β), which is a measure of the second-order NLO response. Computational methods, particularly DFT, are used to calculate the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of molecules. researchgate.net

Applications of 4 Amino 2 Methoxybenzaldehyde in Diverse Research Fields

Role as a Key Intermediate in Medicinal Chemistry Synthesis

In medicinal chemistry, 4-Amino-2-methoxybenzaldehyde serves as a foundational component for constructing molecules with potential therapeutic value. Its reactive aldehyde and amino groups are readily transformed, making it an ideal starting point for synthesizing diverse and complex chemical structures.

The compound is a valuable precursor for creating a variety of heterocyclic systems, which are core components of many pharmaceutical drugs. Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in their rings. The reactivity of this compound allows for its integration into these ring systems through various chemical reactions.

One common application is in condensation reactions to form Schiff bases. For instance, aromatic aldehydes are reacted with amino compounds to create imines, which can then be used to synthesize larger heterocyclic structures like quinazolinones, pyrimidines, thiazoles, and oxazoles. nih.govjst.go.jpconnectjournals.com Research has shown that substituted benzaldehydes, including methoxy- and amino-substituted variants, are used to create complex fused heterocyclic systems such as triazinoquinazolinones and triazepinoquinazolinones. nih.gov Similarly, it can serve as a starting point for pharmacologically active scaffolds like 1-benzoxepines. acs.org The synthesis of Schiff bases from substituted benzaldehydes and their subsequent complexation with metal ions like copper(II) have also been explored to create metallo-organic structures with potential biological activity. mdpi.com

Table 1: Examples of Heterocyclic Systems Synthesized from Benzaldehyde (B42025) Derivatives

| Precursor Aldehyde | Reactant | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 4-methoxybenzaldehyde (B44291) | 3-Aminoquinazolinone derivative | Triazinoquinazolinone | nih.gov |

| 4-methoxybenzaldehyde | 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene | Tetrahydropyrimidine | jst.go.jp |

| 4-methoxybenzaldehyde | Hydrazide derivatives | Thiazole/Oxazole Schiff Bases | connectjournals.com |

| 2-hydroxy-4-methoxybenzaldehyde | 4-aminobenzoic acid ethyl ester | Schiff Base for Copper(II) Complexes | mdpi.com |

This table provides examples of how benzaldehyde derivatives, similar in structure to this compound, are used to form various heterocyclic scaffolds.

This compound and its nitrile precursor, 4-Amino-2-methoxybenzonitrile, are utilized as building blocks in the discovery of new drug candidates. alfa-chemical.com These molecules can be incorporated into larger structures that are then tested for various pharmacological activities. For example, the related precursor 4-Amino-2-methoxybenzonitrile is used as a starting material in the synthesis of potential antibiotics, antifungals, and antivirals. alfa-chemical.com

The general class of aminobenzaldehydes is important in this context. Derivatives of 4-aminobenzoic acid, a related structure, have been converted into Schiff bases that exhibit significant antibacterial, antimycobacterial, and antifungal properties. researchgate.net This demonstrates the potential of the amino-aromatic aldehyde scaffold in generating bioactive compounds. Furthermore, Schiff bases derived from hydroxyl- and methoxy-substituted benzaldehydes have been investigated for their biological activities, including their potential as 12-lipoxygenase inhibitors, which are implicated in diseases like diabetes, thrombosis, and cancer. google.com

Contributions to Materials Science and Functional Materials Development

The reactivity of this compound also makes it a valuable component in materials science, where it is used to create polymers and materials with tailored properties.

The compound can act as a monomer in polymerization reactions. Specifically, its aldehyde and amino functionalities allow it to undergo polycondensation reactions. A series of imine polymers have been synthesized through the oxidative polycondensation of aromatic aldehydes with amino-containing compounds. tandfonline.comresearchgate.net In these reactions, the aldehyde group of one monomer reacts with the amino group of another to form an imine (-C=N-) linkage, creating a polymer chain. This process has been used to create conjugated polymers, which are materials with alternating single and double bonds that can exhibit interesting electronic and optical properties. tandfonline.comresearchgate.net

Beyond simple polymerization, this compound can be incorporated into materials to impart specific functions. For example, bifunctional linkers like aminobenzaldehydes are used to construct covalent organic frameworks (COFs). chemscene.commedchemexpress.com These are crystalline porous polymers with ordered structures, making them suitable for applications in gas storage, separation, and catalysis. The specific functional groups on the benzaldehyde unit, such as the amino and methoxy (B1213986) groups, can influence the properties and functionality of the resulting framework. Additionally, polymers functionalized with related amino-compounds have been developed for use as recyclable catalysts in continuous flow reactions, highlighting the utility of immobilizing such functional molecules onto solid supports. mdpi.com

A significant application of this compound and its isomers is in the synthesis of fluorescent materials. The electron-donating amino and methoxy groups, combined with the electron-withdrawing aldehyde group, create a push-pull electronic system that is often the basis for fluorescence.

Condensation of these aldehydes with various amines or other nucleophiles leads to the formation of Schiff bases, many of which are highly fluorescent. scirp.orgresearchgate.net These fluorescent molecules can act as "off-on" sensors for metal ions, where their fluorescence is quenched in the free state but becomes enhanced upon binding to a specific ion like Zn²⁺ or Al³⁺. scirp.org The photophysical properties of these dyes, such as their emission wavelength and quantum yield, can be tuned by changing the solvent or the specific substituents on the aromatic ring. nih.govresearchgate.net Research on related structures, such as 3-hydroxy-4-methoxybenzaldehyde, has also led to the development of fluorescent chemosensors. rsc.org This general strategy is widely used to create probes for chemical and biological analysis. researchgate.netnih.gov

Table 2: Research Findings on Functional Materials from Benzaldehyde Derivatives

| Derivative Class | Application | Key Finding | Reference(s) |

|---|---|---|---|

| Imine Polymers | Conjugated Polymers | Synthesized via oxidative polycondensation; exhibited multicolor fluorescence and tunable electrochemical band gaps. | tandfonline.comresearchgate.net |

| Schiff Bases | Fluorescent Sensors | Demonstrated "off-on" fluorescence enhancement upon binding to metal ions like Ce³⁺, Zn²⁺, and Al³⁺. | scirp.orgresearchgate.net |

| Aminobenzaldehydes | Covalent Organic Frameworks | Used as bifunctional linkers to construct porous, crystalline polymer materials. | medchemexpress.com |

Application in Analytical Chemistry for Derivatization

In analytical chemistry, derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative, to make it suitable for analysis by a particular method. This process is often employed to enhance the detectability and separability of analytes. While direct applications of this compound in the following specific derivatization techniques are not extensively documented in scientific literature, the principles can be understood through analogous applications of similar compounds.

Enhancement of Detection in Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely used separation technique. For analytes that are not visible to the naked eye, a visualization step is necessary after the separation. This is often achieved by spraying the TLC plate with a reagent that reacts with the separated compounds to produce colored or fluorescent spots. liv.ac.ukreachdevices.com

While there is no specific mention in the surveyed literature of this compound being used as a TLC visualization reagent, other benzaldehyde derivatives are commonly employed for this purpose. For example, a solution of p-anisaldehyde (4-methoxybenzaldehyde) in ethanol (B145695) and sulfuric acid is a general-purpose stain that produces a range of colors for different compounds. liv.ac.ukepfl.ch Vanillin (B372448) is another aldehyde-based reagent used for visualizing various nucleophiles. libretexts.org These reagents typically react with the analytes on the TLC plate upon heating to form colored products. liv.ac.uk

The choice of staining reagent in TLC depends on the chemical nature of the compounds to be detected. Some reagents are general and react with a broad range of compounds, while others are more specific. For instance, ninhydrin (B49086) is a classic reagent used for the specific detection of amino acids, which produces a characteristic purple or yellow color. reachdevices.com

Table 2: Examples of Aldehyde-Based TLC Staining Reagents

| Reagent | Preparation | Application |

| p-Anisaldehyde Stain | A solution of p-anisaldehyde, sulfuric acid, and ethanol. liv.ac.uk | A general reagent for a wide range of compounds, often requiring heat for visualization. liv.ac.ukepfl.ch |

| Vanillin Stain | A solution of vanillin, sulfuric acid, and ethanol. | Effective for nucleophilic compounds like alcohols and amines. libretexts.org |

| 4-Dimethylaminobenzaldehyde (Ehrlich's Reagent) | A solution of 4-dimethylaminobenzaldehyde in ethanol and hydrochloric acid. | Used for the detection of compounds like indoles and amines. |

Derivatization of Amino Acids for GC-MS Analysis (analogous application)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. Amino acids, due to their polar nature and low volatility, are not directly amenable to GC-MS analysis. Therefore, a derivatization step is essential to convert them into more volatile and less polar derivatives. This typically involves the chemical modification of their functional groups (amino and carboxyl groups).

While the direct use of this compound for the derivatization of amino acids for GC-MS analysis is not documented, the general principles of this process are well-understood. The derivatization of amino acids for GC-MS often involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group. Common derivatization agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which react with active hydrogens in the amino acid molecule.

The formation of Schiff bases from the reaction of an aldehyde with the amino group of an amino acid is a known chemical transformation. In principle, this compound could react with the amino group of an amino acid to form a Schiff base. Subsequently, the carboxyl group could be esterified to increase volatility. However, the stability and volatility of such derivatives for GC-MS analysis would need to be experimentally verified. Studies have explored the synthesis of Schiff bases from 4-methoxybenzaldehyde and various amino acids, followed by complexation with metal ions, for other applications. rasayanjournal.co.in

Table 3: Common Derivatization Strategies for Amino Acid Analysis by GC-MS

| Derivatization Method | Reagents | Derivative Type | Key Features |

| Silylation | BSTFA, MSTFA, MTBSTFA | Trimethylsilyl (TMS) or tert-Butyldimethylsilyl (TBDMS) esters | A very common and effective method, though derivatives can be moisture-sensitive. |

| Acylation followed by Esterification | Anhydrides (e.g., trifluoroacetic anhydride) and alcohols (e.g., n-butanol) | N-acyl, O,S-acyl esters | Produces stable and volatile derivatives. |

| Chloroformate Reaction | Alkyl chloroformates (e.g., ethyl chloroformate) | N-alkoxycarbonyl esters | A rapid, single-step reaction that can be performed in an aqueous medium. |

Future Research Trajectories and Emerging Paradigms

Development of Sustainable and Efficient Synthetic Routes

The future of chemical manufacturing hinges on the adoption of green and sustainable practices. For 4-Amino-2-methoxybenzaldehyde, research is increasingly focused on developing synthetic routes that are not only efficient in terms of yield but also environmentally benign.

Key research directions include:

Biocatalytic Approaches: The use of enzymes and whole-cell systems offers a highly selective and sustainable alternative to traditional chemical synthesis. Research into biocatalytic cascades, potentially starting from renewable feedstocks, could provide a green pathway to this compound and its derivatives. rsc.org Engineered enzymes, such as transaminases or monooxygenases, could be employed for the selective amination and hydroxylation of precursor molecules under mild, aqueous conditions, significantly reducing waste and energy consumption. mdpi.com Chemo-enzymatic cascades, which combine the best of chemical and biological catalysis, are also a promising area. rsc.org For instance, a chemical step could be used to generate a precursor that is then converted to the final product by a highly selective enzyme. beilstein-journals.org

Flow Chemistry and Process Intensification: Continuous flow chemistry offers numerous advantages over batch processing, including enhanced safety, better process control, and easier scalability. Future synthetic routes for this compound will likely leverage microreactor technology to achieve higher efficiency and purity. This approach allows for precise control over reaction parameters like temperature and residence time, often leading to cleaner reactions and higher yields. beilstein-journals.org

Alternative Energy Sources: The use of microwave irradiation and sonochemistry is being explored to accelerate reaction rates and improve energy efficiency in organic synthesis. scielo.org.mx Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times for various transformations, including those relevant to the synthesis of substituted benzaldehydes. scielo.org.mx

Green Oxidation Technologies: Traditional oxidation methods often rely on stoichiometric, heavy-metal-based oxidants. Future research will focus on catalytic systems using benign oxidants like oxygen (O₂) or hydrogen peroxide (H₂O₂). nih.govmdpi.com Strategies such as catalytic fractionation of biomass followed by ozonolysis represent innovative routes for producing aromatic aldehydes sustainably. rsc.org

A comparative overview of potential synthetic paradigms is presented in Table 1.

| Synthetic Paradigm | Key Advantages | Potential Challenges |

| Biocatalysis | High selectivity, mild conditions, renewable feedstocks, reduced waste. | Enzyme stability and availability, substrate scope limitations. |

| Flow Chemistry | Enhanced safety, precise control, scalability, higher purity. | Initial setup cost, potential for clogging with solid materials. |

| Green Oxidation | Use of benign oxidants (O₂, H₂O₂), reduced environmental impact. | Catalyst development, controlling over-oxidation. |

Unveiling Novel Reactivity Profiles and Transformation Pathways

The unique arrangement of the amino, methoxy (B1213986), and aldehyde groups on the aromatic ring of this compound endows it with a rich and underexplored reactivity profile. Future research will focus on harnessing this latent potential to construct novel and complex molecular architectures.